5,6-Dihydro-thiazolo[2,3-c][1,2,4]triazol-3-ylamine
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Overview
Description
5,6-Dihydro-thiazolo[2,3-c][1,2,4]triazol-3-ylamine: is a heterocyclic compound that belongs to the class of thiazolotriazoles. This compound is characterized by a fused ring system consisting of a thiazole ring and a triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-thiazolo[2,3-c][1,2,4]triazol-3-ylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with α-haloketones, followed by cyclization to form the thiazole ring. The triazole ring is then formed through further cyclization reactions .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dihydro-thiazolo[2,3-c][1,2,4]triazol-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazolotriazole derivatives.
Scientific Research Applications
Chemistry: 5,6-Dihydro-thiazolo[2,3-c][1,2,4]triazol-3-ylamine is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound has shown promise as a potential pharmacophore for the development of new drugs. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties .
Industry: The compound’s unique properties make it suitable for use in the development of new materials, including polymers and coatings. Its ability to undergo various chemical reactions allows for the creation of materials with specific desired properties .
Mechanism of Action
The mechanism of action of 5,6-Dihydro-thiazolo[2,3-c][1,2,4]triazol-3-ylamine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes, while its anticancer properties could be related to its interaction with cellular signaling pathways .
Comparison with Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with a similar fused ring system.
1,2,4-Triazolo[4,3-a]pyrimidine: A compound with a triazole ring fused to a pyrimidine ring.
Thiazolo[3,2-b][1,2,4]triazole: A compound with a different arrangement of the thiazole and triazole rings.
Uniqueness: 5,6-Dihydro-thiazolo[2,3-c][1,2,4]triazol-3-ylamine is unique due to its specific ring fusion and the resulting electronic and steric properties. This uniqueness allows it to interact with different molecular targets and participate in a variety of chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4S/c5-3-6-7-4-8(3)1-2-9-4/h1-2H2,(H2,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPHDIQEIPWOEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NN=C(N21)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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